molecular formula C12H13BrN4 B1490184 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2098135-33-0

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

Numéro de catalogue: B1490184
Numéro CAS: 2098135-33-0
Poids moléculaire: 293.16 g/mol
Clé InChI: PWCLIAMKMFIYPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is a high-value heterocyclic compound designed for advanced research and development. This molecule integrates a bromo-methyl pyrazole core, functionalized with a cyclopropylmethyl group, and is linked to a pyrazine ring, creating a multifunctional scaffold with significant potential in medicinal chemistry and material science . The bromine atom at the 4-position of the pyrazole ring serves as a key reactive site, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate a library of novel derivatives for biological screening . The cyclopropylmethyl substituent on the pyrazole nitrogen is a common feature in bioactive molecules, often influencing the compound's metabolic stability and its interaction with biological targets . The pyrazine heterocycle is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and π-stacking interactions within enzyme active sites . Pyrazole derivatives are extensively investigated for their diverse biological activities, which include antibacterial effects against resistant strains , antiviral , and anti-inflammatory properties . This makes them crucial scaffolds in the development of new therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) and to develop new inhibitors or functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLIAMKMFIYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=NC=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C13H14BrN3C_{13}H_{14}BrN_3, with a molecular weight of approximately 292.17 g/mol. The presence of bromine and cyclopropylmethyl groups contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC₁₃H₁₄BrN₃
Molecular Weight292.17 g/mol
SMILESCc1n[nH]c(c1C(C2CC2)Br)N
InChIInChI=1S/C13H14BrN3/c1-7-8-11(14)12(15)13(16)9(2)10(3)4/h7,10,12,14H,8-9H2,1-6H3

Biological Activity

The biological activity of pyrazole derivatives, including 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine, is often linked to their ability to interact with various enzymes and receptors. Below are some notable activities:

1. Anticancer Activity
Research has shown that pyrazole derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated inhibitory effects on protein kinases such as c-MET and PDGFRA, which are critical in tumor growth and metastasis .

2. Anti-inflammatory Effects
Certain pyrazole derivatives have been reported to possess anti-inflammatory properties. They may inhibit the activity of cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .

3. Antimicrobial Activity
Some studies suggest that pyrazole compounds can exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory potential of pyrazole derivatives in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling following treatment with the compound .

Research Findings

Research findings related to the biological activity of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine indicate promising therapeutic applications:

Biological ActivityMechanism of ActionReference
AnticancerInhibition of c-MET and PDGFRA kinases
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity
A study demonstrated that similar pyrazole derivatives showed significant cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsMechanism of Action
Anticancer4-Bromo-3-cyclopropyl-5-methylpyrazoleInhibition of cell proliferation
Anti-inflammatoryVarious pyrazole derivativesCOX enzyme inhibition
Antibacterial3-(1H-Pyrazol-4-yl)pyridineDisruption of bacterial cell wall synthesis

Agrochemicals

Research has indicated that compounds with pyrazole structures can serve as effective agrochemicals, particularly in herbicides and fungicides. Their ability to interact with specific biological targets makes them suitable for developing selective herbicides.

Case Study: Herbicidal Activity
A related pyrazole compound was tested for herbicidal activity against common weeds. Results showed effective growth inhibition at low concentrations, suggesting potential for development into commercial herbicides .

Material Science

The unique properties of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine make it a candidate for use in material science, particularly in the synthesis of novel polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound resulted in improved performance metrics compared to traditional materials .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Derivatives

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
  • Structure : Shares the brominated pyrazole core but substitutes cyclopropylmethyl with phenyl and introduces a trifluoromethyl group at C3.
  • Molecular Formula : C₁₆H₉BrF₄N₂; Molecular Weight : 384 .
  • Key Differences: The trifluoromethyl group enhances electronegativity and lipophilicity compared to the methyl group in the target compound.
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
  • Structure : Contains a cyclopropyl group and bromine on the pyrazole ring but replaces the pyrazine with an amine group.

Isostructural Halogen Derivatives (Cl vs. Br)

  • Compound 4 (Cl) and Compound 5 (Br) : These thiazole-containing derivatives (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) highlight the impact of halogen substitution.
    • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may strengthen van der Waals interactions in crystal packing or biological targets. For example, brominated analogs often exhibit higher binding affinity in therapeutic contexts due to enhanced hydrophobic interactions .

Pyrazine-Linked Pyrazolines and Pyrimidines

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
  • Structure : Features a pyrimidine ring linked to a brominated pyrazoline.
  • Structural Analysis : The dihedral angle between the pyrazoline and pyrimidine rings is 10.81° , suggesting near-planar alignment, which contrasts with the pyrazine-pyrazole junction in the target compound. The nitro group introduces strong electron-withdrawing effects, altering electronic distribution compared to the cyclopropylmethyl group .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₃BrN₄ 293.16 Cyclopropylmethyl, pyrazine Discontinued; limited data
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole C₁₆H₉BrF₄N₂ 384.00 Phenyl, CF₃ Higher lipophilicity
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₃H₁₃BrN₄ 329.18 Cyclopropyl, NH₂ Enhanced H-bonding
5-Bromo-2-[5-(4-nitrophenyl)-...]pyrimidine C₁₉H₁₃BrN₆O₂ 461.25 Nitrophenyl, pyrimidine Strong electron-withdrawing effects

Méthodes De Préparation

Pyrazole Core Synthesis and Functionalization

The pyrazole ring is synthesized through condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. For this compound, the methyl substitution at the 5-position is introduced by selecting an appropriate methyl-substituted precursor or by methylation post-pyrazole formation.

The cyclopropylmethyl group is introduced via alkylation of the pyrazole nitrogen (N-1). This can be achieved by treating the pyrazole intermediate with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Bromination

Selective bromination at the 4-position of the pyrazole ring is carried out using brominating agents such as N-bromosuccinimide (NBS). The reaction conditions are controlled to avoid over-bromination or substitution at undesired positions. This step is critical to obtain the 4-bromo substituent necessary for subsequent coupling.

Coupling to Pyrazine

The final step involves coupling the functionalized pyrazole to the pyrazine ring. This is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where the pyrazole is functionalized with a boronic acid or boronate ester group, and the pyrazine ring is halogenated (e.g., 2-chloropyrazine or 2-bromopyrazine).

Water-free conditions are preferred to prevent nucleophilic aromatic substitution side reactions on the pyrazine ring. The reaction typically employs palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, bases such as potassium carbonate or cesium carbonate, and solvents like toluene or dioxane under inert atmosphere.

Reaction Conditions and Yields

The overall synthesis involves multiple steps with yields varying depending on the specific reaction conditions and purification methods. Alkylation steps generally yield between 30% to 70%, while bromination and coupling steps yield moderate to good conversions (40% to 80%).

Step Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Pyrazole ring formation Condensation Hydrazine derivative + β-dicarbonyl compound 60-80 Base-catalyzed, reflux conditions
N-1 Alkylation Alkylation Cyclopropylmethyl bromide, K2CO3, DMF 32-68 Purification by chromatography
Bromination at 4-position Electrophilic substitution NBS, controlled temperature 50-75 Avoid over-bromination
Coupling to pyrazine Suzuki-Miyaura coupling Pd catalyst, base, anhydrous solvent 40-80 Water-free to avoid side reactions

Research Findings and Optimization

  • Water-free Suzuki Coupling : To prevent nucleophilic aromatic substitution on the pyrazine ring, water-free conditions are essential during the cross-coupling step. This improves selectivity and yield of the desired product.

  • Alkylation Strategy : Alkylation of the pyrazole boronic ester intermediate prior to coupling has been found to simplify purification and improve overall yield compared to alkylation after coupling.

  • Bromination Control : Careful control of bromination conditions is necessary to achieve selective monobromination at the 4-position without affecting other positions on the pyrazole ring.

  • Purification Techniques : Column chromatography is typically employed for purification of intermediates and final products, with challenges arising in separating closely related side products, especially after bromination and coupling steps.

Summary Table of Preparation Steps

Preparation Stage Objective Methodology Critical Parameters Outcome
Pyrazole ring synthesis Construct pyrazole core Condensation reaction Temperature, solvent choice Methyl-substituted pyrazole
N-1 Alkylation Introduce cyclopropylmethyl group Alkylation with cyclopropylmethyl halide Base, solvent, temperature Alkylated pyrazole intermediate
Bromination Install bromine at 4-position Electrophilic bromination Brominating agent, temp control 4-bromo-pyrazole derivative
Cross-coupling to pyrazine Attach pyrazine ring Suzuki coupling Pd catalyst, base, anhydrous conditions Target compound

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:

  • Cyclopropane methylation of the pyrazole core using cyclopropylmethyl halides under basic conditions.
  • Bromination at the 4-position of the pyrazole ring using reagents like N-bromosuccinimide (NBS).
  • Coupling with pyrazine derivatives via Suzuki-Miyaura or Buchwald-Hartwig reactions. Optimization requires precise control of temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Purity is monitored via HPLC or TLC, with recrystallization as a common purification step .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Spectroscopy : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsional parameters. For example, a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 10.751 Å, b = 13.721 Å, c = 11.385 Å, and β = 102.57° has been reported for related pyrazine derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational/experimental structural models be resolved?

Discrepancies (e.g., bond length variations >0.05 Å) require cross-validation:

  • Re-refine XRD data with SHELXL using higher-order restraints and anisotropic displacement parameters.
  • Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD results.
  • Validate NMR assignments via 2D techniques (COSY, HSQC) to resolve overlapping signals .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. Focus on pyrazine’s π-π stacking and pyrazole’s hydrogen-bonding motifs.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze free energy perturbations (MM-PBSA/GBSA) for affinity predictions.
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity data from in vitro assays .

Q. How should structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary cyclopropylmethyl groups).
  • In Vitro Assays : Test against panels (e.g., NCI-60 cancer lines) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3).
  • Mechanistic Probes : Use Western blotting or flow cytometry to assess apoptosis (caspase-3 activation) or cell-cycle arrest (cyclin-dependent kinase inhibition) .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Common issues include:

  • Disorder : Resolve using PART commands in SHELXL or applying symmetry constraints.
  • Twinned Data : Apply HKLF 5 format in SHELXL for twin-law refinement (e.g., twofold rotation).
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., 1:1 DMSO/water) and collect data at synchrotron sources for high-resolution (<1.0 Å) datasets .

Methodological Considerations

  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files in the Cambridge Structural Database) and publish detailed synthetic protocols with failure analyses.
  • Ethical Reporting : Disclose computational parameters (e.g., grid box dimensions in docking) and statistical methods (e.g., Student’s t-test for biological replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.